
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Descripción general
Descripción
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as CPI-1189, is a novel small molecule that has been extensively studied in recent years due to its potential therapeutic applications. CPI-1189 belongs to the class of compounds known as isoindolinones, which are known to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the activity of several enzymes, including phosphodiesterase (PDE) and histone deacetylase (HDAC), which are involved in the regulation of gene expression and cell signaling. In addition, N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to modulate several signaling pathways, including the PDE, HDAC, and Nrf2 pathways. These effects have been observed in both in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and signaling pathways. In addition, N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One area of interest is the development of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and to identify its molecular targets. Finally, the development of more efficient synthesis methods for N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide may facilitate its use in lab experiments and clinical trials.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In inflammation research, N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce inflammation in animal models of arthritis and colitis. In neurodegenerative disorder research, N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(15(20)18-12-7-3-2-4-8-12)19-16(21)13-9-5-6-10-14(13)17(19)22/h5-6,9-12H,2-4,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNZFWGJRSERPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3876367.png)
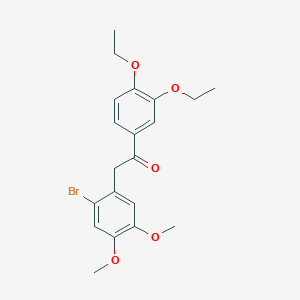
![1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B3876379.png)
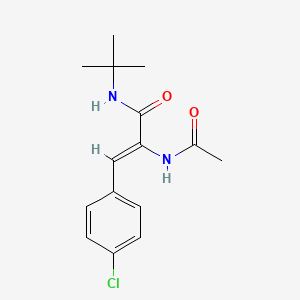
![4-ethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3876391.png)
![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]diacetamide](/img/structure/B3876393.png)
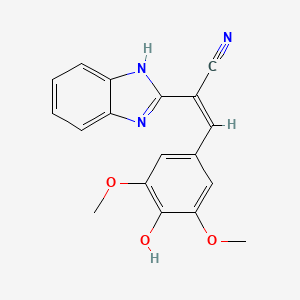
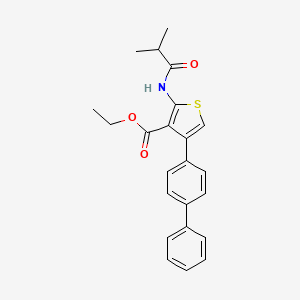
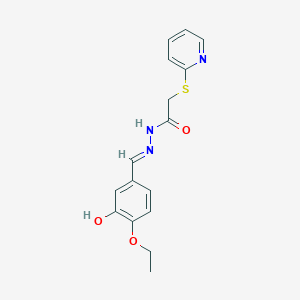
![2-(4-bromo-2-methoxyphenoxy)-N'-{[5-(2-chlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3876428.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-8-quinolinylbenzenesulfonamide](/img/structure/B3876443.png)
![6-(1-methyl-2-phenylvinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3876452.png)
![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3876457.png)
![ethyl 4-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3876465.png)